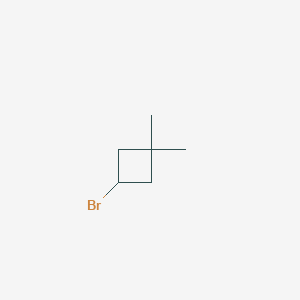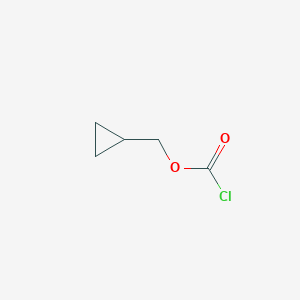
Cyclopropylmethyl carbonochloridate
Vue d'ensemble
Description
Cyclopropylmethyl carbonochloridate is a chemical compound that is part of the cyclopropane family, which is characterized by a three-membered ring structure that imparts significant ring strain and reactivity. This compound is an important intermediate in organic synthesis, particularly in the formation of various cyclic and acyclic structures due to its reactivity.
Synthesis Analysis
The synthesis of cyclopropylmethyl carbonochloridate and related compounds has been explored through various methods. One approach involves the use of γ-butyrolactone as a starting material, which undergoes a series of reactions including esterification, cyclization, and hydrolysis to produce cyclopropane carbonyl chloride with a high purity of 98.5% . Another method for synthesizing cyclopropane derivatives, such as [11C]carbonyl chloride, has been developed using a one-pot synthesis that proceeds with an 80% radiochemical yield .
Molecular Structure Analysis
Cyclopropylmethyl carbonochloridate's molecular structure is influenced by the inherent strain of the cyclopropane ring. This strain can lead to unique reactivity patterns, such as the formation of metal carbenoids when cyclopropenes are used as precursors . The molecular structure of cyclopropane derivatives is also a key factor in their reactivity in cyclization and cycloaddition reactions .
Chemical Reactions Analysis
Cyclopropylmethyl carbonochloridate and related cyclopropane derivatives participate in a variety of chemical reactions. These include intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids , cyclization and cycloaddition reactions to synthesize cyclic compounds , and selective C-C bond cleavage of cyclopropanols . The reactivity of cyclopropanes can be further harnessed for the synthesis of complex natural products and for the creation of new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylmethyl carbonochloridate are influenced by the cyclopropane core. The high ring strain of cyclopropanes makes them highly reactive, which is beneficial for various synthetic applications. For instance, the reactivity of cyclopropanes with electron-donating groups and adjacent multiple bonds provides a rich synthetic potential for creating diverse molecular architectures . Additionally, the reactivity of cyclopropanes can be exploited in the synthesis of carbon-rich materials, as demonstrated by the generation of cyclo18carbon, a novel carbon allotrope .
Applications De Recherche Scientifique
Carbon-Carbon Bond Cleavage in Cyclopropanols
Cyclopropanols, which are structurally related to cyclopropylmethyl carbonochloridate, are explored for their unique reactivity in carbon-carbon bond cleavage. This involves various methods including homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening. These processes have significant synthetic utility in organic chemistry (McDonald et al., 2020).
Cyclopropanation and C-H Insertion Reactions
The reactivity of cyclopropenes, closely related to cyclopropylmethyl carbonochloridate, in the presence of transition metal catalysts is notable. Their conversion into metal carbenoids can facilitate cyclopropanation and C-H insertion reactions. This process is significant in synthesizing various complex molecular structures, including heterocycles and carbocycles (Archambeau et al., 2015).
Cyclopropane in Drug Development
The cyclopropyl group, a key structural component in compounds like cyclopropylmethyl carbonochloridate, is increasingly used in drug development. Its characteristics, such as coplanarity, shorter C-C bonds, enhanced π-character, and strong C-H bonds, contribute significantly to the efficacy and specificity of pharmaceuticals (Talele, 2016).
Synthesis and Reactions of Cyclopropyl Carbonyls
Activated cyclopropanes, like cyclopropyl carbonyls, are valuable in organic chemistry for synthesizing cyclic compounds through cyclization and cycloaddition reactions. The advancements in this field are attributed to modern catalytic methods combined with traditional reactivity approaches (Simone & Waser, 2009).
Direct N-Cyclopropylation of Cyclic Amides and Azoles
Direct cyclopropyl transfer to nitrogen atoms in heterocycles or amides is an area of research showing the utility of cyclopropanes in medicinal chemistry. This process, catalyzed by copper acetate, is significant for preparing compounds like N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (Gagnon et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
cyclopropylmethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)8-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUSCCYCWQYPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579532 | |
| Record name | Cyclopropylmethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57282-34-5 | |
| Record name | Carbonochloridic acid, cyclopropylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylmethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropylmethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

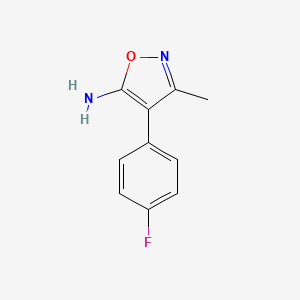
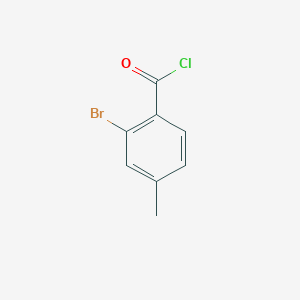


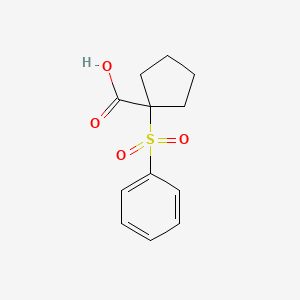
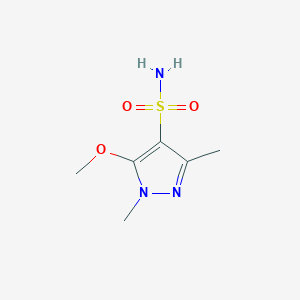



![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)
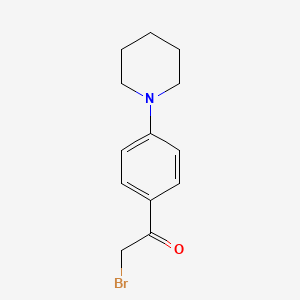
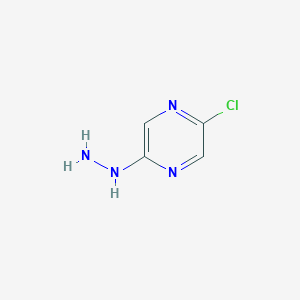
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)
